

4-Bromo-5-methoxy-1H-indazole molecular weight

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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-1H-indazole

Cat. No.: B1531023

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An In-depth Technical Guide to **4-Bromo-5-methoxy-1H-indazole**: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **4-Bromo-5-methoxy-1H-indazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, plausible synthetic route based on established chemical principles. Furthermore, this guide will explore the applications of the indazole scaffold, particularly **4-Bromo-5-methoxy-1H-indazole**, as a versatile building block in the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction to 4-Bromo-5-methoxy-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases.^[1] This interaction makes indazole derivatives valuable candidates for the development of kinase inhibitors, which are a cornerstone of modern oncology and inflammation therapy.^[2] The specific substitutions on the indazole ring, such as the bromine atom at the 4-position and the methoxy group at the 5-position in **4-Bromo-5-methoxy-1H-indazole**, provide strategic vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.^[1] The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions,

enabling the introduction of a wide array of molecular fragments to explore the chemical space around the core scaffold.[\[1\]](#)

Physicochemical Properties

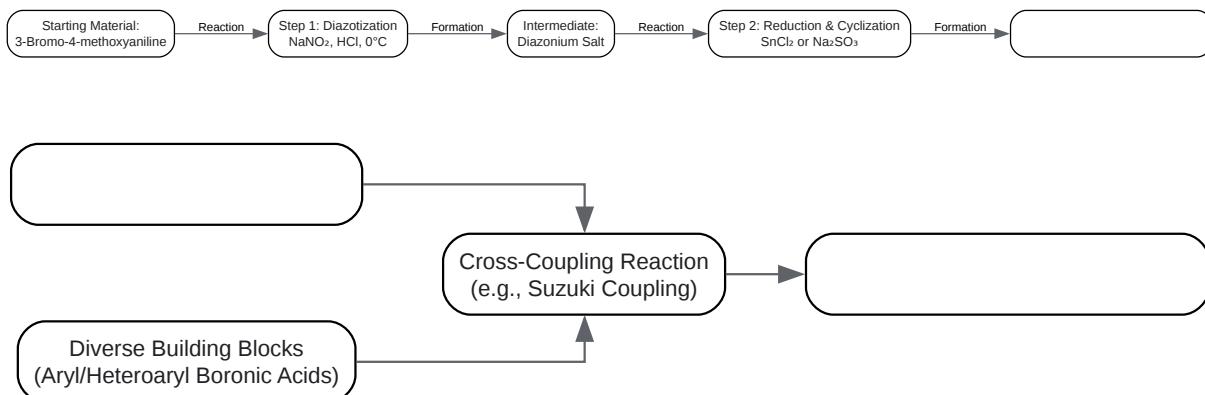
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **4-Bromo-5-methoxy-1H-indazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrN ₂ O	[3]
Molecular Weight	227.06 g/mol	[3]
CAS Number	1192004-62-8	[3]
Appearance	Expected to be a solid at room temperature	Inferred from related compounds
Purity	Typically >95% (Commercially available)	[3]

Synthesis of 4-Bromo-5-methoxy-1H-indazole

While a specific, peer-reviewed synthesis for **4-Bromo-5-methoxy-1H-indazole** is not readily available in the public literature, a plausible and robust synthetic route can be designed based on well-established methods for the synthesis of substituted indazoles. The proposed multi-step synthesis starts from a commercially available substituted aniline.

Proposed Synthetic Workflow:



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